(2Z)-2-(4-butoxy-3-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Description
The compound "(2Z)-2-(4-butoxy-3-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one" is a structurally complex molecule featuring a fused imidazothiazol-one core substituted with a benzylidene group at position 2 (Z-configuration), a 4-butoxy-3-methoxybenzyl moiety, and phenyl groups at positions 5 and 4. The Z-configuration of the benzylidene group suggests a specific spatial arrangement that may influence its electronic properties and intermolecular interactions. Its structural complexity and substituent diversity make it a candidate for comparative studies with analogous compounds.
Properties
Molecular Formula |
C29H26N2O3S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2Z)-2-[(4-butoxy-3-methoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C29H26N2O3S/c1-3-4-17-34-23-16-15-20(18-24(23)33-2)19-25-28(32)31-27(22-13-9-6-10-14-22)26(30-29(31)35-25)21-11-7-5-8-12-21/h5-16,18-19H,3-4,17H2,1-2H3/b25-19- |
InChI Key |
AOAFRXODZBZXEY-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with derivatives reported in the literature, particularly imidazothiazol-ones and benzylidene-thiazole hybrids. Key comparisons include:
Table 1: Substituent Comparison with Analogues
- The 5,6-diphenyl groups may enhance π-π stacking interactions, distinguishing it from simpler derivatives like those in and .
NMR Spectral Comparisons
highlights NMR chemical shift differences in regions A (positions 39–44) and B (positions 29–36) between Rapa, Compound 1, and Compound 6. While specific shifts for the target compound are unavailable, the methodology suggests that substituent-induced environmental changes can be inferred:
Table 2: Qualitative NMR Shift Differences ()
| Compound | Region A (39–44) | Region B (29–36) | Inference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Substituents likely perturb shifts in A/B regions |
| Compound 1 | Distinct shifts | Distinct shifts | Substituent localization in A/B |
| Rapa | Baseline shifts | Baseline shifts | Reference structure for comparison |
- The butoxy and methoxy groups in the target compound may induce deshielding in regions A/B, analogous to the perturbations observed in Compound 1 ().
Lumping Strategy and Reactivity ()
The lumping strategy groups structurally similar compounds (e.g., imidazothiazol-ones with variable substituents) to predict shared reactivity or environmental behavior. The target compound’s butoxy-methoxy-phenyl profile may classify it with lipophilic, slowly degrading compounds in environmental models, contrasting with hydroxy-substituted analogues that undergo faster hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
